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molecular formula C11H15Cl2NO2 B5693127 2-[(3,4-Dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol

2-[(3,4-Dichlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol

Cat. No. B5693127
M. Wt: 264.14 g/mol
InChI Key: YXYOXGSDQLJFDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06172057B2

Procedure details

2-[(2-Hydroxy-ethyl)-(3,4-dichloro-benzyl)-amino]-ethanol was prepared according to the general method as outlined in example 83. Starting from diethanolamine (4.84 g, 46 mmol) and 3,4-dichlorobenzyl chloride (9.0 g, 46 mmol). Yield 13.8 g (99%); colorless oil; MS: 264.3 (M+H)+.
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]([CH2:5][CH2:6][OH:7])[CH2:2][CH2:3][OH:4].[Cl:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[Cl:17])[CH2:12]Cl>>[OH:4][CH2:3][CH2:2][N:1]([CH2:12][C:11]1[CH:14]=[CH:15][C:16]([Cl:17])=[C:9]([Cl:8])[CH:10]=1)[CH2:5][CH2:6][OH:7]

Inputs

Step One
Name
Quantity
4.84 g
Type
reactant
Smiles
N(CCO)CCO
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
ClC=1C=C(CCl)C=CC1Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCN(CCO)CC1=CC(=C(C=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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